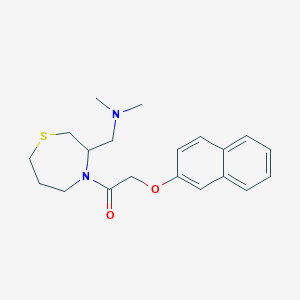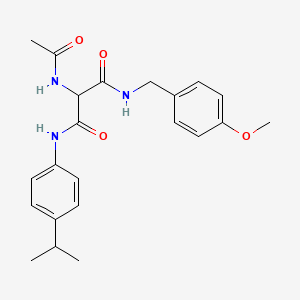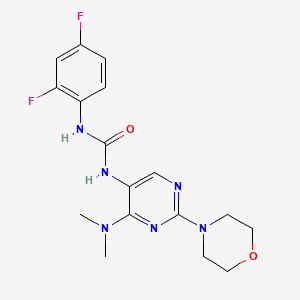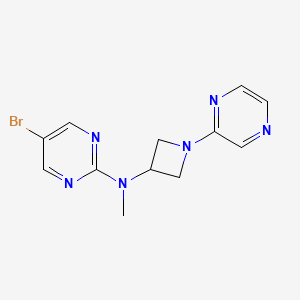
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of thiazepanes, which are known for their diverse pharmacological properties.
科学的研究の応用
Heterocyclic Compound Synthesis
Research demonstrates the utility of naphthalene derivatives in synthesizing heterocyclic compounds through reactions with α,ω-dihalogenoalkanes, leading to the formation of new proton sponges and organic receptors (Ozeryanskii et al., 2020). These compounds have potential applications in creating materials with specific chemical binding properties, useful in sensor technology and molecular recognition.
Fluorescent Probes for Biomedical Applications
The synthesis and evaluation of naphthalene-based compounds for their optical properties have led to the development of novel fluorescent probes. These probes have shown high binding affinities toward specific biological targets, such as β-amyloid aggregates, indicating their potential for diagnosing diseases like Alzheimer’s (Fa et al., 2015). The specific interaction with biological targets suggests applications in molecular diagnostics and therapeutic monitoring.
Chemosensors for Metal Ions
Naphthalene derivatives have been utilized in the synthesis of chemosensors, capable of selectively detecting metal ions in solution. One study highlights a chemosensor designed for Al(III) ion detection, showcasing its potential for environmental monitoring and biomedical diagnostics (Ding et al., 2013).
Anticonvulsant Activity Studies
Compounds incorporating naphthalene moieties have been investigated for their anticonvulsant properties. Studies show that semicarbazone-based naphthalene derivatives exhibit significant anticonvulsant activities, indicating their potential as therapeutic agents for epilepsy (Rajak et al., 2010).
特性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-21(2)13-18-15-25-11-5-10-22(18)20(23)14-24-19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-9,12,18H,5,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICCGDZRYXWLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2674721.png)





![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)


![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)
![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)
